Electrophilic Warhead Differentiation: Chloroacetyl vs. Carboxylic Acid at Pyrrole 4-Position
Compound 866038-33-7 possesses a 2-chloroacetyl substituent at the pyrrole 4-position, which is a reactive α-haloketone capable of forming covalent thioether bonds with cysteine residues in kinase active sites [1]. This contrasts directly with sunitinib, which bears a non-electrophilic 3-carboxylic acid (as the N-(2-diethylaminoethyl)amide) at the equivalent pyrrole position, making it a purely reversible inhibitor [2]. The chloroacetyl warhead provides the option for irreversible target engagement, a property that can confer prolonged pharmacodynamic effects and potential efficacy against resistance-conferring kinase mutations [3]. No quantitative cysteine-labeling rate constant (k_inact/K_I) is publicly available for 866038-33-7, limiting this to class-level inference.
| Evidence Dimension | Electrophilic reactivity (presence of covalent warhead) |
|---|---|
| Target Compound Data | Contains 2-chloroacetyl group (α-haloketone electrophile) |
| Comparator Or Baseline | Sunitinib: contains N-(2-diethylaminoethyl)carboxamide (non-electrophilic). Nintedanib: contains methyl ester (non-electrophilic) |
| Quantified Difference | Qualitative: covalent warhead present vs. absent. No k_inact/K_I data available for 866038-33-7 |
| Conditions | Structural comparison based on chemical structure |
Why This Matters
For researchers designing irreversible kinase probes or seeking to overcome reversible-inhibitor resistance, the chloroacetyl warhead offers a functional capability absent in first-generation clinical indolinones, making procurement of 866038-33-7 necessary for covalent SAR studies.
- [1] PubChem CID 5929096. InChI and SMILES confirm 2-chloroacetyl substituent on pyrrole ring. National Center for Biotechnology Information (2026). View Source
- [2] Sun, L. et al. J. Med. Chem. (2003) 46, 1116-1119. Sunitinib (SU11248) structure: pyrrole 3-carboxylic acid amide. Sunitinib is a reversible ATP-competitive inhibitor. View Source
- [3] Abrams, T.J. et al. Mol. Cancer Ther. (2003) 2, 1011-1021. Preclinical evaluation of SU11248 as multi-targeted kinase inhibitor. View Source
